molecular formula C23H28N2O5 B12487331 Ethyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate

Ethyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate

Cat. No.: B12487331
M. Wt: 412.5 g/mol
InChI Key: WYCGZRRULPNTEA-UHFFFAOYSA-N
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Description

ETHYL 5-(4-ISOPROPOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamido group, an isopropoxy group, and a morpholine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-ISOPROPOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-isopropoxybenzoic acid: This can be achieved through the esterification of 4-isopropoxybenzoic acid with ethanol in the presence of a strong acid catalyst.

    Formation of the benzamido intermediate: The 4-isopropoxybenzoic acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with an amine to form the benzamido intermediate.

    Introduction of the morpholine ring: The benzamido intermediate is then reacted with morpholine in the presence of a suitable base to introduce the morpholine ring.

    Final esterification: The final step involves the esterification of the resulting compound with ethanol to form ETHYL 5-(4-ISOPROPOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-ISOPROPOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 5-(4-ISOPROPOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-(4-ISOPROPOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

ETHYL 5-(4-ISOPROPOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can be compared with other similar compounds, such as:

    ETHYL 5-(4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Similar structure but with a methoxy group instead of an isopropoxy group.

    ETHYL 5-(4-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Similar structure but with an ethoxy group instead of an isopropoxy group.

The uniqueness of ETHYL 5-(4-ISOPROPOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

ethyl 2-morpholin-4-yl-5-[(4-propan-2-yloxybenzoyl)amino]benzoate

InChI

InChI=1S/C23H28N2O5/c1-4-29-23(27)20-15-18(7-10-21(20)25-11-13-28-14-12-25)24-22(26)17-5-8-19(9-6-17)30-16(2)3/h5-10,15-16H,4,11-14H2,1-3H3,(H,24,26)

InChI Key

WYCGZRRULPNTEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)N3CCOCC3

Origin of Product

United States

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